2-{bicyclo[2.2.1]heptan-2-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Description
The compound 2-{bicyclo[2.2.1]heptan-2-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid (molecular formula: C₂₃H₂₃NO₄, molecular weight: 377.44 Da) is a bicyclic amino acid derivative functionalized with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Its structure features a rigid bicyclo[2.2.1]heptane (norbornane) core, which imparts conformational rigidity, and an Fmoc group that enhances solubility in organic solvents while enabling selective deprotection under basic conditions . This compound is widely used in peptide synthesis and medicinal chemistry for its stability and compatibility with solid-phase methodologies .
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-23(27)22(20-12-14-9-10-15(20)11-14)25-24(28)29-13-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,14-15,20-22H,9-13H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUIBQOKBVWRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1691932-59-8 | |
| Record name | 2-{bicyclo[2.2.1]heptan-2-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bicyclo[2.2.1]heptan-2-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves multiple steps. One common method includes the acylation of a bicyclo[2.2.1]heptane derivative with thionyl chloride, followed by condensation with dimethylamine hydrochloride to form the amide compound . The final product is obtained through further reactions, including reduction and purification steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-{bicyclo[2.2.1]heptan-2-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible with appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles, basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{bicyclo[2.2.1]heptan-2-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amino Acid Backbone
Bicyclic Core Modifications
Functional Group and Protecting Group Comparisons
Fmoc vs. Boc Protection :
Bicyclic Core Impact :
- The bicyclo[2.2.1]heptane core in the target compound provides moderate rigidity and is synthetically accessible.
- Bicyclo[2.2.2]octane derivatives exhibit greater conformational restriction, making them suitable for stabilizing β-turn structures in peptides .
- Bicyclo[4.1.0]heptane introduces strain via a fused cyclopropane ring, enabling unique reactivity in photochemical applications .
Key Research Findings
Synthetic Utility : The target compound’s Fmoc group enables efficient incorporation into automated peptide synthesizers, with >90% coupling efficiency reported in model studies .
Steric Effects : Substitution with mesityl groups (as in 11d, ) reduces racemization during peptide bond formation but lowers solubility in polar solvents.
Metabolic Stability : Bicyclo[2.2.1]heptane derivatives exhibit prolonged half-lives in plasma compared to linear analogs due to resistance to proteolytic cleavage .
Biological Activity
The compound 2-{bicyclo[2.2.1]heptan-2-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid , often referred to as an Fmoc-protected amino acid, is of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a bicyclic moiety and a fluorenylmethoxycarbonyl (Fmoc) protecting group, positions it as a versatile building block in peptide synthesis and drug development.
- Molecular Formula: C22H18N2O4
- Molecular Weight: 374.4 g/mol
- IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylacetic acid
- InChI Key: QGNHSZXPAREYDP-FQEVSTJZSA-N
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The Fmoc group provides stability during chemical reactions, while the bicyclic structure contributes to its binding affinity through hydrophobic interactions and hydrogen bonding with biological targets.
Biological Activity Overview
Research indicates that the compound exhibits notable biological activities, including:
-
Enzyme Inhibition:
- It has been shown to inhibit specific proteases, which are crucial in various biological pathways, including apoptosis and cell signaling.
- Studies demonstrate that the compound can effectively modulate enzyme activity, leading to potential therapeutic applications in cancer treatment.
-
Antimicrobial Properties:
- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against a range of pathogens.
- The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death.
-
Neuroprotective Effects:
- Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases.
- The compound may exert its effects by reducing oxidative stress and inflammation in neuronal cells.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry evaluated the inhibitory effects of various Fmoc-protected amino acids on serine proteases. The compound demonstrated IC50 values comparable to known inhibitors, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of bicyclic compounds, derivatives similar to the target compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with higher concentrations leading to increased antimicrobial activity.
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
